N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
Description
N-(2-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes a 3,5-dimethylbenzamide group, a thioether-linked indole ring, and a cyclohexylaminoacetamide side chain.
Properties
IUPAC Name |
N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2S/c1-19-14-20(2)16-21(15-19)27(32)28-12-13-30-17-25(23-10-6-7-11-24(23)30)33-18-26(31)29-22-8-4-3-5-9-22/h6-7,10-11,14-17,22H,3-5,8-9,12-13,18H2,1-2H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAMYYBFVYJPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of substituted indolecarboxamides. Its structure incorporates a thioether linkage and features both indole and benzamide moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H31N3O2S
- Molecular Weight : 449.61 g/mol
- CAS Number : 532970-19-7
- IUPAC Name : N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The indole moiety is known to modulate various biological pathways, while the benzamide group enhances binding affinity and specificity to receptors or enzymes involved in cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.
- Cell Signaling Pathways : The compound could interfere with signaling cascades that regulate cell growth and survival.
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For example, studies have demonstrated that indole derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
Summary of Biological Activities:
Case Studies
Several studies have investigated the biological effects of related compounds:
- Indole Derivatives in Cancer Therapy :
- Thioether Compounds :
- Benzamide Analogues :
Scientific Research Applications
Antidiabetic Potential
Recent studies indicate that this compound may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes development. A related compound showed significant β-cell protective activity with an EC50 value of 0.1 μM, suggesting that structural analogs could exhibit similar properties.
Anticancer Activity
The anticancer properties of compounds related to N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide have been investigated:
In vitro Cytotoxicity : Related compounds demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.
Neuroprotective Effects
The neuroprotective effects of this compound have been explored in models of induced seizures. It has shown significant efficacy in reducing seizure frequency in picrotoxin-induced models, suggesting potential applications in treating epilepsy and other neurodegenerative conditions.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models. This suggests that this compound may also exert anti-inflammatory effects.
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A-431 | <10 | |
| Anticonvulsant | Picrotoxin model | Not specified | |
| Anti-inflammatory | J774A.1 cells | 10 |
Case Study on Anticancer Activity
A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than established chemotherapeutics.
Neuroprotective Study
Research examining the neuroprotective effects of thiazole derivatives found that certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether group (-S-) in the compound is susceptible to oxidation and nucleophilic displacement:
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Oxidation to sulfone/sulfoxide : Reactivity with oxidizing agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) under controlled conditions could yield sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives .
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Displacement reactions : Thioethers may undergo substitution with strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents, potentially modifying the side-chain structure.
Amide Group Reactivity
The benzamide and acetamide functionalities participate in hydrolysis and transamidation:
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Acid/Base-Catalyzed Hydrolysis : Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the amide bonds may hydrolyze to form carboxylic acids and amines. For example, cleavage of the cyclohexylamino acetamide group could yield cyclohexylamine and a thiol-containing intermediate .
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Transamidation : Heating with excess primary or secondary amines (e.g., methylamine) in the presence of catalysts like DCC (dicyclohexylcarbodiimide) may replace the cyclohexyl group with other amines .
Indole Ring Functionalization
The indole moiety undergoes electrophilic substitution, particularly at the 5-position due to electron-donating effects of the thioether group:
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Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) could introduce a nitro group at the 5-position of the indole ring .
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Halogenation : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane may add halogens to the indole structure .
Cyclohexylamino Group Modifications
The cyclohexylamine substituent is amenable to alkylation or acylation:
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine could yield N-acylated derivatives.
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Salt Formation : Reacting with HCl or other acids forms water-soluble ammonium salts, enhancing bioavailability .
Synthetic Pathway Insights
Key reactions from its synthesis (as inferred from structural analogs ):
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Thioether formation | Thiol + Halide, Base (e.g., K₂CO₃) | Coupling indole to acetamide side chain |
| 2 | Amide coupling | DCC/HOBt, Dichloromethane | Linking benzamide to ethylindole |
| 3 | Catalytic hydrogenation | H₂, Pd/C, Ethanol | Reducing nitro intermediates (if present) |
Stability Under Physiological Conditions
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pH Sensitivity : The amide bonds may hydrolyze slowly in acidic environments (e.g., stomach pH ~1.5), necessitating prodrug strategies for oral delivery .
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Oxidative Stability : The thioether group is prone to oxidation in vivo, potentially forming sulfoxides as metabolites.
Comparative Reactivity Table
| Functional Group | Reaction | Reagents | Product Application |
|---|---|---|---|
| Thioether (-S-) | Oxidation | H₂O₂, mCPBA | Sulfoxide/sulfone prodrugs |
| Benzamide (-CONH-) | Hydrolysis | HCl/NaOH | Carboxylic acid intermediates |
| Indole (C3 position) | Electrophilic substitution | HNO₃/H₂SO₄ | Nitro derivatives for SAR studies |
| Cyclohexylamino (-NH-) | Acylation | Acetyl chloride, Pyridine | Enhanced lipophilicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzamide Moieties
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide backbone with the target compound but lacks the indole and thioether functionalities. Its synthesis via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol highlights the importance of amide coupling in constructing such derivatives . The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond activation, a feature absent in the target molecule due to its distinct substitution pattern.
Indole-Oxadiazole-Thioacetamide Derivatives
Compounds such as N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () incorporate indole and thioacetamide groups but differ in their linker chemistry (oxadiazole vs. thioethyl). The oxadiazole moiety is known for enhancing metabolic stability and electronic effects, whereas the thioether in the target compound may offer greater flexibility and reduced polarity, impacting membrane permeability .
Indole-Propanamide Derivatives with Cycloalkyl Groups
2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide () shares the indole core and a cycloalkyl-substituted amide side chain. However, its cyclooctylethyl group contrasts with the cyclohexylamino group in the target compound. Cyclohexyl substituents typically exhibit lower lipophilicity (cLogP ~4.5) compared to cyclooctyl (cLogP ~6.0), which could influence bioavailability and target engagement . Additionally, the propanamide spacer in may allow for distinct conformational flexibility relative to the ethylenediamine-like linker in the target compound.
Data Table: Comparative Analysis
Discussion
The target compound’s structural uniqueness lies in its combination of a 3,5-dimethylbenzamide group, thioethyl-indole linkage, and cyclohexylamino side chain. The thioether linker may offer superior stability over oxadiazole-based analogs (), though this requires experimental validation . The cyclohexyl group balances lipophilicity more effectively than cyclooctyl (), which could optimize pharmacokinetics . Further research should explore the target’s synthetic optimization, biological activity, and comparative ADMET profiles to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
